5-Aminomethyl-2-methyl-benzoic acid methyl ester hydrochloride
Overview
Description
5-Aminomethyl-2-methyl-benzoic acid methyl ester hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2 It is a white solid that is often used in various chemical and pharmaceutical applications due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-2-methyl-benzoic acid methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Esterification: The 2-methylbenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form 2-methylbenzoic acid methyl ester.
Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 5-position of the aromatic ring.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of 5-Aminomethyl-2-methyl-benzoic acid methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-2-methyl-benzoic acid methyl ester hydrochloride: can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-Aminomethyl-2-methyl-benzoic acid methyl ester hydrochloride: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-2-methyl-benzoic acid methyl ester hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
5-Aminomethyl-2-methyl-benzoic acid methyl ester hydrochloride: can be compared with similar compounds such as:
Methyl 4-(aminomethyl)benzoate: Similar structure but with the aminomethyl group at the 4-position.
2-Methylbenzoic acid methyl ester: Lacks the aminomethyl group.
5-Aminomethyl-2-methylbenzoic acid: Lacks the ester group.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-methylbenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(6-11)5-9(7)10(12)13-2;/h3-5H,6,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYROWNPNIKURGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2153472-90-1 | |
Record name | Benzoic acid, 5-(aminomethyl)-2-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2153472-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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